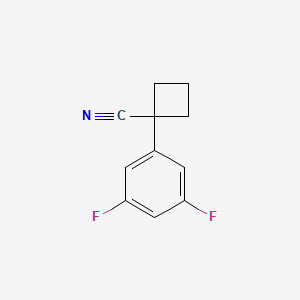

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Description

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1249471-25-7) is a fluorinated aromatic compound featuring a cyclobutane ring fused to a carbonitrile group and a 3,5-difluorophenyl substituent. Its molecular formula is C₁₁H₉F₂N, with a molar mass of 193.1 g/mol. The compound is primarily used in pharmaceutical and materials science research due to its unique electronic and steric properties imparted by the fluorine atoms and the strained cyclobutane ring. Fluorine substituents enhance metabolic stability and lipophilicity, making it valuable in drug discovery .

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGJWXQDRWERLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cycloaddition Strategy via [2+2] Cycloaddition

Method Overview:

A common approach involves a [2+2] cycloaddition between a difluorophenyl-substituted alkene and a suitable precursor to cyclobutane, such as a ketene or an olefin derivative.

Preparation of Difluorophenyl-alkene:

Synthesis of 3,5-difluorostyrene derivatives through halogenation and subsequent elimination reactions.Cycloaddition Reaction:

The difluorophenyl-alkene reacts with a suitable cyclobutane precursor, such as butadiene derivatives, under photochemical or thermal conditions to form the cyclobutane ring.Introduction of Nitrile Group:

The nitrile moiety is introduced via nucleophilic substitution or through a subsequent cyanation step, often using reagents like sodium cyanide or trimethylsilyl cyanide under controlled conditions.

| Reaction Condition | Yield (%) | Notes |

|---|---|---|

| UV irradiation at 254 nm | 45-60 | Efficient for [2+2] cycloaddition |

| Solvent: Dichloromethane | - | Promotes regioselectivity |

| Temperature: 0-25°C | - | Maintains stereoselectivity |

Radical-Mediated Cyclobutane Formation

Method Overview:

Radical cyclization techniques involve generating aryl or alkyl radicals that undergo intramolecular cyclization to form the cyclobutane core.

Preparation of Difluorophenyl-alkyl Precursors:

Synthesis of suitable precursors bearing halogens or peroxides.Radical Initiation:

Use of radical initiators like AIBN or peroxides at elevated temperatures (80-120°C).Cyanide Addition:

Cyanide sources are added to introduce the nitrile group selectively.

| Radical Initiator | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|

| AIBN | 100 | 40-55 | Moderate yields, high regioselectivity |

| Peroxides | 80-110 | 50-65 | Better yield with optimized conditions |

Metal-Catalyzed Cross-Coupling and Cyclization

Method Overview:

Transition-metal catalysis, especially palladium or nickel catalysis, facilitates the formation of the cyclobutane ring via cross-coupling of aryl halides with cyclobutane derivatives.

Synthesis of 3,5-Difluorophenyl-Substituted Cyclobutane Precursors:

Halogenation of cyclobutane derivatives followed by Suzuki or Negishi coupling with difluorophenyl boronic acids or organozinc reagents.Cyanation Step:

Introduction of nitrile via nucleophilic substitution or via a cyanide transfer reagent under palladium catalysis.

| Catalyst | Ligand | Yield (%) | Conditions |

|---|---|---|---|

| Pd(PPh₃)₄ | - | 65-75 | Reflux in DMF with K₂CO₃ |

| NiCl₂ | Bipyridine | 50-60 | Elevated temperature, inert atmosphere |

Notes:

This approach offers high regio- and stereoselectivity, with the potential for enantioselective synthesis if chiral ligands are employed.

Cyanide Addition to Cyclobutene Derivatives

Method Overview:

Starting from cyclobutene derivatives bearing the phenyl group, nucleophilic addition of cyanide introduces the nitrile group.

Preparation of Cyclobutene Derivatives:

Via thermal or photochemical cyclization of suitable precursors.Cyanide Addition:

Using sodium or potassium cyanide in polar aprotic solvents like DMF or acetonitrile at low temperatures.Purification:

Column chromatography to isolate the nitrile-functionalized cyclobutane.

| Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| NaCN | Acetonitrile | -20°C to 0°C | 55-70 | High regioselectivity |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|

| Cycloaddition | Difluorostyrene derivatives | UV light, dichloromethane | 0-25°C | 45-60 | Mild, regioselective |

| Radical Cyclization | Halogenated precursors | AIBN, peroxides | 80-120°C | 40-65 | Good for complex substitutions |

| Metal-Catalyzed Cross-Coupling | Halogenated cyclobutane | Pd/Ni catalysts | Reflux, inert atmosphere | 50-75 | High regioselectivity |

| Nucleophilic Cyanide Addition | Cyclobutene derivatives | NaCN, polar solvents | -20°C to 0°C | 55-70 | Straightforward, scalable |

Notes and Research Findings

Selectivity and Yield Optimization:

Reaction conditions such as temperature, solvent, and catalysts significantly influence the yield and regioselectivity. For example, lower temperatures favor regioselective cyanation, while photochemical conditions enhance cycloaddition efficiency.Enantioselective Synthesis:

Employing chiral catalysts or chiral auxiliaries, especially in metal-catalyzed cross-coupling, can produce enantiomerically pure compounds, which are desirable for pharmaceutical applications.Safety and Handling:

Cyanide reagents require careful handling under strict safety protocols due to toxicity.Scalability: Metal-catalyzed methods are more amenable to scale-up, whereas photochemical methods may require specialized equipment.

Analyse Des Réactions Chimiques

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The cyclobutane ring can be oxidized to form cyclobutanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis:

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile serves as a crucial building block in the synthesis of more complex molecules. Its difluorinated aromatic structure allows for the exploration of new chemical reactions and pathways. The compound can undergo various chemical reactions, including:

- Substitution Reactions: The fluorine atoms on the phenyl ring can be replaced with other groups through nucleophilic aromatic substitution.

- Reduction Reactions: The carbonitrile group can be converted into an amine using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The cyclobutane ring can be oxidized to form cyclobutanone derivatives using oxidizing agents such as potassium permanganate.

These reactions enable the development of novel compounds with tailored properties for specific applications.

Biological Applications

Model Compound for Biological Studies:

Researchers utilize this compound to study the effects of fluorinated aromatic compounds on biological systems. Its structure provides insights into how fluorinated molecules interact with biological targets.

Potential Therapeutic Applications:

While not directly used as a drug, this compound can serve as a precursor in synthesizing pharmaceutical agents. For instance, derivatives of this compound may exhibit therapeutic properties relevant to treating diseases associated with enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in diabetes and insulin resistance .

Industrial Applications

Material Development:

In industrial settings, this compound is explored for developing new materials with enhanced stability and reactivity. Its unique combination of functional groups makes it suitable for creating specialized polymers or coatings that require specific chemical properties.

Case Study 1: Synthesis Pathways

A study demonstrated various synthetic pathways for creating derivatives of this compound. Researchers utilized different reagents to optimize yields and purity levels. The findings indicated that specific conditions could significantly enhance the efficiency of the synthesis process.

Case Study 2: Biological Impact Assessment

In another research project, scientists evaluated the biological impact of fluorinated compounds on cellular systems. Using this compound as a model compound, they investigated its interactions with cellular receptors and enzymes. Results showed altered binding affinities compared to non-fluorinated analogs, suggesting potential implications for drug design.

Mécanisme D'action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties. This can affect how the compound interacts with molecular targets, such as enzymes or receptors, in biological systems. The cyclobutane ring provides a rigid framework that can influence the compound’s overall conformation and reactivity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties. Key analogs include:

1-(3,4-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1260774-00-2)

- Molecular Formula : C₁₁H₉F₂N

- Molar Mass : 193.1 g/mol

- Fluorine’s electron-withdrawing effect enhances electrophilicity, but the meta/para positioning in the 3,5-isomer may improve binding selectivity in biological targets .

1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile (CAS: 1260656-97-0)

- Molecular Formula: C₁₄H₁₅NO₃

- Molar Mass : 245.28 g/mol

- Methoxy groups are electron-donating, increasing solubility in polar solvents but reducing metabolic stability compared to fluorine. The bulkier trimethoxy substituent may sterically hinder interactions in tight binding pockets .

1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS: 151157-59-4)

Ring Size Variations

1-(3,5-Difluorophenyl)cyclopentanecarbonitrile (CAS: 1250963-13-3)

- Molecular Formula : C₁₂H₁₁F₂N

- Molar Mass : 207.22 g/mol

- The cyclopentane ring reduces ring strain compared to cyclobutane, improving thermal stability. However, the larger ring size increases molecular weight and may reduce conformational rigidity, affecting target binding .

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile (CAS: 1152567-07-1)

Data Table: Structural and Physicochemical Comparison

Activité Biologique

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article discusses its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : CHFN

- Molecular Weight : 183.18 g/mol

- CAS Number : [insert CAS number if available]

The compound acts primarily as an inhibitor of BCDIN3D, an RNA methyltransferase implicated in various cancers. BCDIN3D is known to mono- and di-methylate the 5’-monophosphate of specific RNAs, including tumor suppressor miRNAs. The inhibition of BCDIN3D can lead to increased levels of these miRNAs, which may suppress tumor growth and metastasis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by targeting BCDIN3D. In vitro studies have shown that:

- Cell Lines Tested : MCF-7 (breast cancer), HEK293T (human embryonic kidney), and others.

- Inhibition Rate : The compound demonstrated over 70% inhibition of BCDIN3D activity in MCF-7 cells.

- Mechanism : By inhibiting BCDIN3D, the compound increases the expression of tumor suppressor miRNAs such as miR-145, which is associated with reduced cell proliferation and invasion .

Metabolic Effects

The compound also shows promise in metabolic regulation:

- Target Pathway : It has been linked to the modulation of pathways involved in insulin sensitivity and glucose metabolism.

- Effects on Insulin Resistance : In animal models, treatment with the compound resulted in improved insulin sensitivity and reduced blood glucose levels .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Xhemalce et al. (2012) | Evaluate BCDIN3D role in breast cancer | Increased BCDIN3D correlates with poor prognosis; inhibition leads to increased miR-145 levels. |

| Martinez et al. (2017) | Investigate RNA methylation effects | Demonstrated that inhibition of BCDIN3D alters tRNA methylation patterns, impacting protein synthesis. |

| Liu et al. (2007) | Assess BCDIN3D expression in tumors | High expression levels linked to aggressive tumor phenotypes; potential for therapeutic targeting. |

Pharmacological Applications

The potential applications for this compound include:

- Cancer Treatment : As an inhibitor of BCDIN3D, it may be useful in treating various cancers where this enzyme is overexpressed.

- Metabolic Disorders : Its role in enhancing insulin sensitivity suggests possible applications in diabetes management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution of 3,5-difluorobenzyl halides with cyclobutanecarbonitrile derivatives. Reaction conditions such as solvent choice (e.g., dimethylformamide or acetonitrile), base (e.g., potassium carbonate), and temperature (reflux vs. room temperature) significantly impact yield and purity. For example, elevated temperatures may enhance reaction kinetics but risk side reactions like hydrolysis of the nitrile group . Optimization via Design of Experiments (DoE) is recommended to balance competing factors.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹⁹F NMR : To resolve signals from fluorine atoms (δ ~110–120 ppm for ¹⁹F) and cyclobutane protons (δ ~2.5–3.5 ppm for ¹H).

- IR Spectroscopy : A strong absorption band near ~2240 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : Molecular ion peaks at m/z ~207 (C₁₁H₈F₂N) verify the molecular formula.

- X-ray Crystallography : Resolves steric effects of the cyclobutane ring and fluorine substituents .

Q. How does the electronic environment of the 3,5-difluorophenyl group influence reactivity?

- Methodological Answer : The electron-withdrawing fluorine atoms meta to the cyclobutane ring polarize the aromatic system, activating the nitrile moiety for nucleophilic additions (e.g., hydrolysis to carboxylic acids) or reductions (e.g., to primary amines). Comparative studies with non-fluorinated analogs can isolate electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated cyclobutane carbonitriles?

- Methodological Answer : Discrepancies in antimicrobial efficacy may arise from assay variability (e.g., bacterial strains, compound purity). Researchers should:

- Conduct dose-response curves under standardized conditions.

- Validate purity via HPLC before testing.

- Perform meta-analyses of existing data to identify trends .

Q. How can computational chemistry predict regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict preferred reaction pathways. For example, Fukui indices identify electrophilic/nucleophilic sites on the nitrile and fluorinated aromatic ring. Molecular dynamics simulations assess steric accessibility of the cyclobutane ring .

Q. What catalytic systems enable asymmetric synthesis of chiral derivatives?

- Methodological Answer : Chiral palladium catalysts (e.g., Pd-(R)-BINAP complexes) can induce enantioselectivity in cross-coupling reactions. Solvent polarity (e.g., THF vs. DMF) and temperature gradients are critical for achieving high enantiomeric excess (ee) .

Q. How do steric effects impact [2+2] cycloaddition reactions?

- Methodological Answer : The strained cyclobutane ring and fluorine substituents create steric hindrance, slowing photochemical [2+2] reactions. Kinetic studies under UV light with varying substituents (e.g., 3,5-difluoro vs. 2,4-difluoro) quantify these effects. Time-resolved spectroscopy monitors reaction progress .

Q. What experimental approaches determine oxidative stability?

- Methodological Answer : Accelerated aging studies under varying O₂ levels, temperatures, and light exposure, coupled with TGA/DSC for thermal stability profiling. HPLC tracks degradation products (e.g., carboxylic acids from nitrile oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.